3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
CAS No.: 1450-62-0
Cat. No.: VC14932470
Molecular Formula: C22H20N2O
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1450-62-0 |
|---|---|
| Molecular Formula | C22H20N2O |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole |
| Standard InChI | InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
| Standard InChI Key | IIWCGGYOWGNBJS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₂H₂₀N₂O, with a molar mass of 328.4 g/mol. Its IUPAC name, 5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole, reflects the substitution pattern: a dihydropyrazole ring (positions 1–5) bears phenyl groups at positions 2 and 3, while position 5 contains a 4-methoxyphenyl moiety .
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry | 1450-62-0 | |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| InChIKey | IIWCGGYOWGNBJS-UHFFFAOYSA-N | |
| PubChem CID | 349866 |
The X-ray crystallography data remain unpublished, but computational models predict a puckered dihydropyrazole ring with substituents adopting equatorial orientations to minimize steric strain . The methoxy group’s electron-donating character influences electron density distribution, as evidenced by NMR chemical shifts (δ 3.81 ppm for OCH₃ in CDCl₃).
Synthesis and Reaction Pathways
General Synthetic Strategies
While no dedicated synthesis for 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has been reported, analogous pyrazolines are typically synthesized via:
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1,3-Dipolar cycloaddition: Nitrile imines react with α,β-unsaturated carbonyl compounds. A related protocol using 4-methoxy cinnamonitrile and in situ-generated nitrile imines achieved 60–75% yields for structurally similar compounds .
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Hydrazine cyclocondensation: Phenylhydrazines react with α,β-unsaturated ketones. Microwave-assisted methods reduce reaction times to <30 minutes compared to conventional heating.
Table 2: Representative conditions for pyrazoline synthesis
| Reactant A | Reactant B | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylhydrazine | Chalcone derivative | Microwave, 100°C, 20 min | 68% | |
| Nitrile imine | 4-Methoxy cinnamonitrile | Chloramine-T, EtOH, Δ | 72% |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/EtOAc 4:1), yielding white crystalline solids. Characterization relies on:
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¹H/¹³C NMR: Distinct signals for methoxy (δ 3.81 ppm), pyrazoline CH₂ (δ 3.12–3.45 ppm), and aromatic protons (δ 6.80–7.45 ppm).
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HRMS: Molecular ion peak at m/z 328.4 (calc. for C₂₂H₂₀N₂O⁺) .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data are unavailable, but computational predictions (ALOGPS) suggest:
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logP: 4.92 ± 0.35 (high lipophilicity)
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Water solubility: 0.012 mg/mL at 25°C
The compound is stable under inert atmospheres but may undergo oxidative ring opening upon prolonged exposure to air.
| Compound | Target | Activity |
|---|---|---|
| 5-(4-Nitrophenyl) analogue | CDK2 | IC₅₀ = 3.2 μM |
| 3-(4-Chlorophenyl) analogue | EGFR | IC₅₀ = 7.8 μM |
Materials Science Applications
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Luminescent materials: Pyrazoline derivatives exhibit blue fluorescence (λₑₘ 450 nm) with quantum yields Φ = 0.42–0.58.
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Coordination chemistry: The N1 and N2 atoms potentially chelate transition metals, though no complexes have been reported for this specific compound.
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